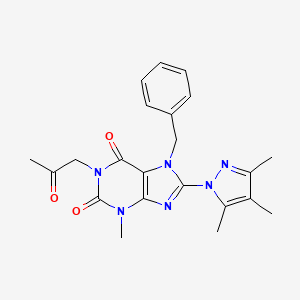![molecular formula C10H11ClF3NO B2363852 3-[2-(三氟甲基)苯基]氮杂环丁-3-醇;盐酸盐 CAS No. 2387601-05-8](/img/structure/B2363852.png)
3-[2-(三氟甲基)苯基]氮杂环丁-3-醇;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H11ClF3N and it has a molecular weight of 237.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.FC(F)(F)c1ccccc1C2CNC2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用
a. Calcimimetic Activity: TFAH acts as a calcimimetic, mimicking the action of calcium on tissues. It allosterically activates calcium receptors, making it a potential therapeutic agent for managing disorders related to calcium homeostasis. Notably, TFAH is the active pharmaceutical ingredient (API) in drugs like Cinacalcet (Sensipar® in North America, Mimpara® in Europe, and Regpara® in Asia) used to treat secondary hyperparathyroidism in patients with chronic kidney disease .
b. Peptidomimetics and Amino Acid Surrogates: TFAH’s structural resemblance to amino acids makes it an intriguing candidate for designing peptidomimetics. Researchers have explored its utility as a building block for creating bioactive peptides and protein-based therapeutics.
Materials Science and Electroluminescence
TFAH’s trifluoromethylphenyl moiety also finds applications in materials science:
a. Electroluminescent Materials: Researchers have synthesized TFAH derivatives and incorporated them into electroluminescent devices. These materials exhibit promising properties for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
安全和危害
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRASJQRIORBOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


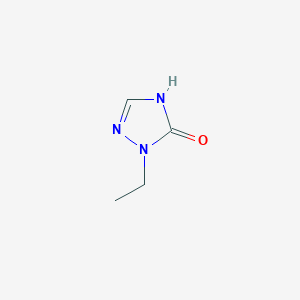

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
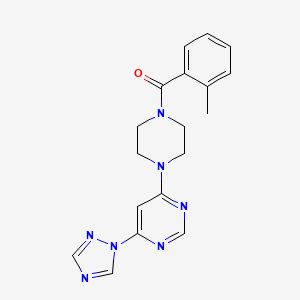
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
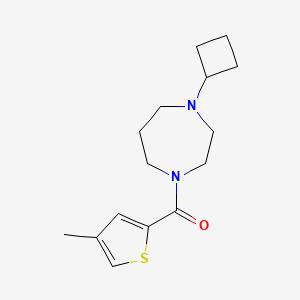
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)
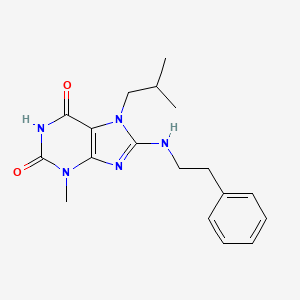


![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)
